molecular formula C20H16BrNO4 B11150384 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide

Cat. No.: B11150384
M. Wt: 414.2 g/mol
InChI Key: AALXEZKQEYDULB-UHFFFAOYSA-N
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Description

The compound 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide features a coumarin (2H-chromen-2-one) core substituted with a bromine atom at position 5. A phenoxy group is attached at position 3 of the coumarin, linked to an acetamide moiety with a cyclopropyl substituent on the nitrogen. The bromine atom may enhance halogen bonding in target binding, while the cyclopropyl group could improve metabolic stability compared to bulkier substituents .

Properties

Molecular Formula

C20H16BrNO4

Molecular Weight

414.2 g/mol

IUPAC Name

2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]-N-cyclopropylacetamide

InChI

InChI=1S/C20H16BrNO4/c21-14-3-8-18-13(9-14)10-17(20(24)26-18)12-1-6-16(7-2-12)25-11-19(23)22-15-4-5-15/h1-3,6-10,15H,4-5,11H2,(H,22,23)

InChI Key

AALXEZKQEYDULB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide typically involves multiple steps. One common synthetic route starts with the bromination of 2H-chromen-2-one to form 6-bromo-2-oxo-2H-chromen-3-yl . This intermediate is then reacted with 4-hydroxyphenylacetic acid to form the phenoxy derivative. The final step involves the coupling of this intermediate with N-cyclopropylacetamide under appropriate reaction conditions .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions .

Chemical Reactions Analysis

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Coumarin and Phenoxy Derivatives

  • N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1): This compound shares the acetamide motif but replaces the coumarin core with a benzothiazole ring. The 4-chlorophenyl group and ethoxy substitution differ from the target compound’s bromocoumarin-phenoxy system. Such structural variations may alter solubility and target selectivity, as benzothiazoles are known for their electron-deficient aromatic systems, which could enhance interactions with π-acidic binding pockets .
  • [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid: While lacking a coumarin core, this boronic acid derivative features a phenoxy-methyl group linked to a boronic acid moiety. Its inhibitory activity against fungal histone deacetylase (HDAC) highlights the importance of phenoxy groups in molecular recognition. The target compound’s acetamide group may mimic boronic acid’s hydrogen-bonding capacity but with different electronic properties .

Acetamide-Containing Analogues

  • 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (MM0078.03): This compound shares a brominated aromatic system and acetamide group. Such differences could influence pharmacokinetic profiles, such as absorption and half-life .
  • N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide: The bromo and nitro substituents here mirror the target’s halogenated aromatic system but in a simpler phenyl ring. The benzyloxy group increases lipophilicity compared to the target’s phenoxy linkage, which may affect membrane permeability .

Substituent Effects on Bioactivity

  • Bromine vs.
  • Cyclopropyl vs. Alkyl Groups: The cyclopropyl substituent on the acetamide nitrogen likely reduces metabolic oxidation compared to bulkier groups (e.g., ethyl or benzyl), as seen in fenofibrate derivatives .

Hydrogen Bonding and Crystal Packing

The phenoxy-acetamide chain in the target compound may form hydrogen-bonding networks similar to those observed in coumarin derivatives. highlights the role of hydrogen bonding in crystal packing, suggesting that the target’s structure could exhibit predictable intermolecular interactions, aiding in crystallographic studies using programs like SHELXL .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Bioactivity Reference ID
Target Compound Coumarin 6-Bromo, phenoxy, N-cyclopropyl Unknown (predicted kinase inhibition) -
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-Cl-Ph) Benzothiazole Ethoxy, 4-Cl-Ph, acetamide Not specified
[2-[[4-(2-methoxyethyl)phenoxy]methyl]Ph-BA Phenyl boronic acid Methoxyethyl, phenoxy, boronic acid HDAC inhibition
2-Bromo-N-[4-nitro-2-(PhCO)Ph]acetamide Phenyl Bromo, nitro, phenylcarbonyl Impurity/reference standard

Research Findings and Methodological Insights

  • In Silico Screening : Molecular docking studies (as in ) could predict the target compound’s binding modes, leveraging its coumarin core for π-π stacking and bromine for halogen bonding .
  • Crystallography : Tools like SHELXL and WinGX () are critical for resolving the target’s crystal structure, particularly hydrogen-bonding patterns influenced by the acetamide group .

Biological Activity

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide is a synthetic compound derived from the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide is C18H18BrNO3C_{18}H_{18}BrNO_3, with a molar mass of approximately 368.25 g/mol. The structure features a chromene core substituted with a bromine atom and a cyclopropylacetamide moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC18H18BrNO3
Molar Mass368.25 g/mol
CAS Number[Not Available]
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that compounds containing the chromene structure exhibit significant anticancer properties. For instance, derivatives of 6-bromo-2-oxo-2H-chromen have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study:
A study published in Cancer Letters demonstrated that a related chromene derivative inhibited proliferation in MCF-7 breast cancer cells by inducing apoptosis via caspase activation and downregulating anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, suggesting potential applications in treating inflammatory diseases.

Research Findings:
In vitro studies showed that treatment with 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide reduced lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages by decreasing nitric oxide production and iNOS expression.

Antimicrobial Activity

The compound's antimicrobial activity has been assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial properties, likely due to its ability to disrupt bacterial cell membranes.

Table of Antimicrobial Activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Interference with cell cycle progression at the G1/S phase.
  • Cytokine Modulation: Inhibition of pro-inflammatory cytokine synthesis.
  • Membrane Disruption: Alteration of bacterial cell membrane integrity.

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